2,4-Distyrylphenol
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Overview
Description
2,4-Distyrylphenol is an organic compound with the molecular formula C22H18O. It is characterized by the presence of two styryl groups attached to the 2 and 4 positions of a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Distyrylphenol can be synthesized through various methods. One common approach involves the reaction of phenol with styrene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of catalysts such as Lewis acids can enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Distyrylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4-Distyrylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,4-Distyrylphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different chemical properties and applications.
Tristyrylphenol: Used in agrochemical formulations and has distinct structural and functional characteristics compared to 2,4-Distyrylphenol
Uniqueness: Its dual styryl groups provide versatility in chemical synthesis and functionalization, setting it apart from other phenolic compounds .
Properties
CAS No. |
2012-21-7 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,4-bis[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C22H18O/c23-22-16-14-20(12-11-18-7-3-1-4-8-18)17-21(22)15-13-19-9-5-2-6-10-19/h1-17,23H/b12-11+,15-13+ |
InChI Key |
CRPRNPDCERQCDS-NOVYJZLUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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